DMTr-FNA-C(Bz)phosphoramidite: A Technical Guide to a Key Building Block for Enhanced Oligonucleotide Therapeutics
DMTr-FNA-C(Bz)phosphoramidite: A Technical Guide to a Key Building Block for Enhanced Oligonucleotide Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMTr-FNA-C(Bz)phosphoramidite is a chemically modified nucleoside phosphoramidite (B1245037), a critical building block in the synthesis of therapeutic oligonucleotides. The core of this molecule is 2'-deoxy-2'-fluoro-arabinonucleic acid (FNA or FANA), a sugar-modified nucleotide that imparts superior properties to oligonucleotides, including enhanced stability, binding affinity, and in vivo efficacy. This technical guide provides an in-depth overview of DMTr-FNA-C(Bz)phosphoramidite, its incorporation into oligonucleotides, and the resulting characteristics that make it a valuable tool in the development of antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and other nucleic acid-based therapeutics.
Core Compound Specifications
The fundamental properties of DMTr-FNA-C(Bz)phosphoramidite are summarized below.
| Property | Value | Reference |
| Molecular Formula | C45H52N5O8P | |
| Molecular Weight | 821.9 g/mol | |
| CAS Number | 326802-62-4 | |
| Full Name | 5'-O-(4,4'-Dimethoxytrityl)-N4-benzoyl-2'-deoxy-2'-fluoro-β-D-arabinofuranosyl-cytidine-3'-O-(2-cyanoethyl N,N-diisopropyl)phosphoramidite | |
| Storage | -20°C |
Properties of FNA-Modified Oligonucleotides
The incorporation of FNA monomers, such as that derived from DMTr-FNA-C(Bz)phosphoramidite, confers significant advantages to oligonucleotides. These properties are crucial for their therapeutic application.
Enhanced Nuclease Resistance
Oligonucleotides modified with FNA exhibit substantially increased resistance to degradation by cellular nucleases. This is a critical feature for in vivo applications, as it prolongs the half-life of the therapeutic agent. The stability is further enhanced when FNA modifications are combined with a phosphorothioate (B77711) (PS) backbone.
| Oligonucleotide Type | Stability Metric | Finding | Reference(s) |
| PS-FNA ASO | Resistance to 3'-exonuclease hydrolysis (vs. PS-DNA) | >20-fold more stable | [1][2] |
| FANA/RNA hybrid siRNA | Half-life in serum (vs. unmodified siRNA) | ~6 hours (compared to <15 minutes for unmodified siRNA) | [2][3] |
Superior Binding Affinity and Specificity
FNA-modified oligonucleotides demonstrate high binding affinity to complementary DNA and RNA sequences. The 2'-fluoro group in the arabinose sugar contributes to a more favorable helical geometry, leading to increased duplex stability. This is reflected in a higher melting temperature (Tm) of the resulting duplexes. Furthermore, FNA-modified oligonucleotides exhibit excellent mismatch discrimination, which is crucial for minimizing off-target effects.
| Duplex Type | Property | Value | Reference(s) |
| FANA-RNA | Increase in Tm per modification | +1.2°C | [4] |
| FANA-RNA | Single mismatch discrimination (ΔTm) | -7.2°C | [4] |
| FANA-DNA | Single mismatch discrimination (ΔTm) | -3.9°C | [4] |
Experimental Protocols
Synthesis of FNA-Oligonucleotides using DMTr-FNA-C(Bz)phosphoramidite
FNA-containing oligonucleotides are synthesized using standard automated solid-phase phosphoramidite chemistry. The following protocol outlines the key steps in the synthesis cycle.
1. Solid Support Preparation: The synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG).
2. Synthesis Cycle: Each cycle of nucleotide addition consists of four main steps:
-
Step 1: Deblocking (Detritylation): The 5'-O-DMTr protecting group of the support-bound nucleoside is removed using a mild acid, such as 3% trichloroacetic acid (TCA) in dichloromethane, to expose the 5'-hydroxyl group for the subsequent coupling reaction.
-
Step 2: Coupling: The DMTr-FNA-C(Bz)phosphoramidite is activated with an activating agent, such as 5-ethylthio-1H-tetrazole (ETT), and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction forms a phosphite (B83602) triester linkage.
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.
-
Step 4: Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution. For the synthesis of phosphorothioate backbones, a sulfurizing agent is used instead of an oxidizing agent.
3. Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups (benzoyl on cytosine, cyanoethyl on the phosphate backbone) are removed using a concentrated ammonia (B1221849) solution. The DMTr group on the 5'-terminus can be removed at this stage or left on for purification purposes.
4. Purification: The final oligonucleotide product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity.
Mechanism of Action and Cellular Uptake
FNA-modified oligonucleotides, particularly antisense oligonucleotides (ASOs), primarily function through the recruitment of RNase H, an endogenous enzyme that cleaves the RNA strand of an RNA/DNA-like duplex. The DNA-like properties of FNA allow it to form a substrate for RNase H when hybridized to a target mRNA molecule.[5][6]
FNA ASOs also exhibit a property known as "gymnotic" or self-delivery, enabling them to be taken up by cells without the need for transfection agents.[7][8] This is attributed to their high affinity for cell surface proteins, which facilitates adsorptive endocytosis.
// Nodes FANA_ASO [label="FANA ASO", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Surface [label="Cell Surface Proteins", fillcolor="#FBBC05", fontcolor="#202124"]; Endosome [label="Endosome", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cytoplasm [label="Cytoplasm", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="dashed"]; mRNA [label="Target mRNA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RNaseH [label="RNase H", fillcolor="#34A853", fontcolor="#FFFFFF"]; Degradation [label="mRNA Degradation", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges FANA_ASO -> Cell_Surface [label="Binding"]; Cell_Surface -> Endosome [label="Adsorptive\nEndocytosis"]; Endosome -> Cytoplasm [label="Endosomal Escape"]; Cytoplasm -> mRNA [style=invis]; FANA_ASO -> mRNA [label="Hybridization", constraint=false]; mRNA -> RNaseH [label="Recruitment"]; RNaseH -> Degradation [label="Cleavage"];
{rank=same; FANA_ASO; Cell_Surface} {rank=same; Endosome; Cytoplasm} {rank=same; mRNA; RNaseH; Degradation} } dot Figure 1. Cellular uptake and RNase H-mediated mechanism of action of a FANA ASO.
Conclusion
DMTr-FNA-C(Bz)phosphoramidite is a pivotal reagent for the synthesis of next-generation therapeutic oligonucleotides. The incorporation of FNA into ASOs and siRNAs leads to molecules with enhanced nuclease resistance, high binding affinity and specificity, and the ability to effectively modulate gene expression in vivo. These favorable properties make FNA-modified oligonucleotides a promising platform for the development of novel therapies for a wide range of diseases. The detailed understanding of their synthesis, properties, and mechanisms of action, as outlined in this guide, is essential for researchers and developers in the field of nucleic acid therapeutics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Improvements in siRNA properties mediated by 2′-deoxy-2′-fluoro-β-d-arabinonucleic acid (FANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvements in siRNA properties mediated by 2'-deoxy-2'-fluoro-beta-D-arabinonucleic acid (FANA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2'-F-ANA-G Oligo Modifications from Gene Link [genelink.com]
- 5. FANA antisense oligonucleotides allow modulation of gene expression by enzymatic degradation of a target RNA [biosyn.com]
- 6. 2'-Fluoro-arabinonucleic Acid (FANA): A Versatile Tool for Probing Biomolecular Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Improving Suppression of Hemipteran Vectors and Bacterial Pathogens of Citrus and Solanaceous Plants: Advances in Antisense Oligonucleotides (FANA) [frontiersin.org]
- 8. Design and enhanced gene silencing activity of spherical 2′-fluoroarabinose nucleic acids (FANA-SNAs) - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06645A [pubs.rsc.org]
